Setd7-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Setd7-IN-1 is a chemical compound known for its role as an inhibitor of the histone lysine methyltransferase enzyme SETD7. This enzyme is involved in the methylation of lysine residues on histone proteins, which plays a crucial role in the regulation of gene expression.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Setd7-IN-1 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that confer its inhibitory properties. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of specific starting materials and reagents to build the core molecular framework.
Functional Group Introduction: Various functional groups are introduced through reactions such as alkylation, acylation, and halogenation.
Purification: The final compound is purified using techniques like chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. This involves optimizing reaction conditions, using larger reaction vessels, and employing automated systems for monitoring and control. The goal is to achieve consistent quality and high efficiency in production .
Analyse Chemischer Reaktionen
Types of Reactions
Setd7-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Setd7-IN-1 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of SETD7 in cancer progression and to develop potential therapeutic strategies targeting this enzyme.
Regenerative Medicine: The compound is used to explore the differentiation of stem cells and the potential for regenerative therapies.
Drug Development: This compound serves as a lead compound for the development of new drugs targeting SETD7 and related pathways.
Wirkmechanismus
Setd7-IN-1 exerts its effects by inhibiting the activity of the histone lysine methyltransferase enzyme SETD7. This enzyme is responsible for the monomethylation of lysine residues on histone proteins, which plays a critical role in the regulation of gene expression. By inhibiting SETD7, this compound can alter the methylation status of histones, leading to changes in gene expression and cellular function .
Vergleich Mit ähnlichen Verbindungen
Setd7-IN-1 is similar to other histone lysine methyltransferase inhibitors, such as PFI-2. it has unique properties that make it distinct:
Selectivity: This compound exhibits high selectivity for SETD7 compared to other methyltransferases.
Potency: It has a potent inhibitory effect with an IC50 value of 0.96 ± 0.10 µM.
Chemical Structure: The specific functional groups and molecular framework of this compound contribute to its unique inhibitory properties.
List of Similar Compounds
- PFI-2
- Sinefungin
- GSK591
- EPZ004777
Eigenschaften
Molekularformel |
C20H24FN3O4S |
---|---|
Molekulargewicht |
421.5 g/mol |
IUPAC-Name |
(2R)-2-[(8-fluoro-1,2,3,4-tetrahydroisoquinolin-6-yl)sulfonylamino]-N-(2-hydroxyethyl)-3-phenylpropanamide |
InChI |
InChI=1S/C20H24FN3O4S/c21-18-12-16(11-15-6-7-22-13-17(15)18)29(27,28)24-19(20(26)23-8-9-25)10-14-4-2-1-3-5-14/h1-5,11-12,19,22,24-25H,6-10,13H2,(H,23,26)/t19-/m1/s1 |
InChI-Schlüssel |
UWXYTGRBDQRKIP-LJQANCHMSA-N |
Isomerische SMILES |
C1CNCC2=C1C=C(C=C2F)S(=O)(=O)N[C@H](CC3=CC=CC=C3)C(=O)NCCO |
Kanonische SMILES |
C1CNCC2=C1C=C(C=C2F)S(=O)(=O)NC(CC3=CC=CC=C3)C(=O)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.